molecular formula C13H13NO4 B13943212 Methyl 3,8-dimethoxyquinoline-6-carboxylate

Methyl 3,8-dimethoxyquinoline-6-carboxylate

Cat. No.: B13943212
M. Wt: 247.25 g/mol
InChI Key: HTBHWTCLZGWWSK-UHFFFAOYSA-N
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Description

Methyl 3,8-dimethoxyquinoline-6-carboxylate is a quinoline derivative featuring methoxy groups at positions 3 and 8 and a methyl ester at position 5. Quinoline scaffolds are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization. This compound’s unique substitution pattern may influence its electronic properties, solubility, and biological activity compared to analogues .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 3,8-dimethoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO4/c1-16-10-5-8-4-9(13(15)18-3)6-11(17-2)12(8)14-7-10/h4-7H,1-3H3

InChI Key

HTBHWTCLZGWWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Catalytic Synthesis from Anilines

A patented method describes a one-pot, catalytic synthesis of 3-substituted quinoline carboxylates, which can be adapted for this compound by selecting appropriate substituted anilines and reagents. The process involves:

  • Reacting chloroanilines with propiolactone derivatives.
  • Using rhodium acetate as a catalyst in the presence of formic acid.
  • Operating at mild temperatures (20–30°C) for 5–6 hours.

This method achieves yields greater than 80%, is cost-effective, and industrially feasible. The reaction scheme allows for various substitutions at positions 3, 6, and 8, including methoxy groups, by choosing the right starting materials and reaction conditions.

Key Reaction Conditions:

Parameter Details
Catalyst Rhodium acetate
Temperature 20–30°C
Reaction Time 5–6 hours
Solvent/Additives Formic acid
Yield > 80%

Advantages:

  • One-pot synthesis reduces purification steps.
  • High selectivity and yield.
  • Mild reaction conditions suitable for sensitive functional groups.

Stepwise Synthesis via Bromomethylation and Williamson Ether Synthesis

Another detailed approach involves a multi-step synthesis starting from 2-amino-4,5-dimethoxybenzaldehyde, which is structurally related to the 3,8-dimethoxyquinoline framework:

  • Friedländer Condensation:
    2-amino-4,5-dimethoxybenzaldehyde reacts with ethyl acetoacetate in ethanol with sodium ethoxide catalyst to form ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate.

  • Bromomethylation:
    The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux to give ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate.

  • Williamson Ether Synthesis:
    The bromomethyl intermediate is then reacted with substituted phenols in dimethylformamide (DMF) with potassium carbonate as a base at 40°C to yield ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates.

  • Hydrolysis:
    The ester group is hydrolyzed under reflux with aqueous ethanolic sodium hydroxide, followed by acidification to precipitate the corresponding carboxylic acids.

  • Intramolecular Friedel-Crafts Acylation:
    Treatment with polyphosphoric acid (PPA) at 110–140°C induces cyclization to form fused ring systems.

While this route targets related quinoline derivatives, it demonstrates the feasibility of introducing methoxy groups at 6 and 7 positions (analogous to 3 and 8) and installing carboxylate groups via ester intermediates.

Summary Table of Key Steps and Yields:

Step Reagents/Conditions Yield (%) Notes
Friedländer condensation 2-amino-4,5-dimethoxybenzaldehyde, ethyl acetoacetate, NaOEt, EtOH reflux 86 Formation of quinoline core
Bromomethylation NBS, BPO, CCl4, reflux High Selective bromination at methyl
Williamson ether synthesis Phenols, K2CO3, DMF, 40°C Up to 98 High yields with electron-withdrawing phenols
Hydrolysis NaOH in 60% ethanol reflux Up to 96 Conversion to carboxylic acid
Friedel-Crafts acylation PPA, 110–140°C High Cyclization to fused quinoline

Oxidative and Substitution Methods for Methoxyquinoline Derivatives

Although direct preparation of this compound is less frequently reported, related quinoline derivatives with hydroxyl groups at these positions can be methylated using methylating agents such as methyl triflate or dimethyl sulfate under controlled conditions. Oxidative steps using potassium peroxodisulfate and other oxidants have been employed to functionalize quinoline intermediates, improving yields and reducing reaction steps.

Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scalability
One-pot rhodium-catalyzed synthesis Simple, cost-effective, >80% yield, mild conditions Requires rhodium catalyst (cost) >80% Industrially feasible
Multi-step bromomethylation + Williamson High yields, versatile substitution, environmentally friendly Multi-step, requires purification at each step 86–98% (individual steps) Suitable for lab scale, scalable with optimization
Oxidative methylation and substitution Reduces intermediate steps, improves yield Complex reaction conditions, sensitive reagents Moderate to high Potentially scalable

Chemical Reactions Analysis

Types of Reactions

Methyl 3,8-dimethoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Methyl 3,8-dimethoxyquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,8-dimethoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogues include:

Compound Name Substituents Key Differences Similarity Score (If Available)
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃, 3-COOCH₂CH₃ Hydroxy vs. methoxy at position 4; ethyl ester vs. methyl ester 0.71
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 4-OH, 7-OCH₃, 3-COOH Carboxylic acid vs. ester; methoxy at position 7 vs. 8 0.66
6-Methoxy-3-methylisoquinoline 6-OCH₃, 3-CH₃ (isoquinoline core) Isoquinoline core vs. quinoline; methyl vs. ester group 0.67
6-Methyl-1,2,3,4-tetrahydroquinoline Saturated ring; 6-CH₃ Reduced aromaticity (tetrahydroquinoline) vs. aromatic quinoline N/A

Key Observations :

  • Ester vs.
  • Methoxy Position: Shifting the methoxy group from position 8 (target compound) to 7 (as in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid) alters electronic effects, which may impact reactivity in electrophilic substitution reactions .
  • Core Structure: The isoquinoline derivative (6-methoxy-3-methylisoquinoline) exhibits a different ring arrangement, leading to distinct physicochemical properties and biological target interactions .

Physicochemical Properties

  • Volatility: Methyl esters (e.g., methyl salicylate) are more volatile than ethyl esters due to lower molecular weight, though quinoline derivatives are generally less volatile than simple esters due to aromaticity .
  • Solubility: Methoxy groups enhance hydrophobicity, but the polar ester group may improve solubility in polar aprotic solvents compared to purely alkyl-substituted quinolines .

Biological Activity

Methyl 3,8-dimethoxyquinoline-6-carboxylate (MDQ) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of MDQ, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MDQ belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of methoxy groups at positions 3 and 8 enhances its lipophilicity and may contribute to its biological activities. The carboxylate group at position 6 is crucial for its interaction with biological targets.

  • Antioxidant Activity : MDQ exhibits significant antioxidant properties, which are essential in combating oxidative stress associated with various diseases. Antioxidants play a critical role in neutralizing free radicals and protecting cellular components from damage.
  • Anticancer Activity : Research indicates that MDQ demonstrates cytotoxic effects against various cancer cell lines. For instance, studies have shown that MDQ can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
  • Neuroprotective Effects : MDQ has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Its ability to protect dopaminergic neurons suggests potential applications in treating conditions like Parkinson's disease.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntioxidantReduces oxidative stress; scavenges free radicals
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveProtects dopaminergic neurons; improves motor function
AntimicrobialExhibits activity against bacterial strains

Case Study: Neuroprotection in C. elegans

A study conducted on Caenorhabditis elegans demonstrated that MDQ significantly improved the survival rate of dopaminergic neurons exposed to neurotoxic agents. The treated worms showed enhanced locomotion and feeding behavior compared to untreated controls, indicating functional recovery (Figure 1).

Figure 1: Effects of MDQ on Dopaminergic Neurons in C. elegans

Neuroprotective Effects (Note: Replace with actual figure link)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 3,8-dimethoxyquinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions of substituted diaminoquinolines with acylating agents. For example, ethyl 7,8-diaminoquinoline derivatives react with α-acetyl-N-arylhydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol) to form tricyclic quinoxaline-carboxylate systems . Optimization includes controlling temperature (room temperature to reflux), solvent polarity, and stoichiometry. For methyl ester formation, transesterification or direct carboxylation using methyl chloroformate may be employed, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify methoxy (δ3.94.1\delta \sim3.9–4.1 ppm), carboxylate (δ165170\delta \sim165–170 ppm), and aromatic protons (coupling patterns reveal substitution positions).
  • IR : Stretching frequencies for ester C=O (1700\sim1700 cm1^{-1}) and methoxy C-O (1250\sim1250 cm1^{-1}) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ for C13_{13}H13_{13}NO4_4: calc. 247.0845) .

Q. What are the recommended safety protocols and storage conditions for this compound?

  • Methodological Answer : Store in airtight containers at ambient temperatures, protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation (use fume hoods) and skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Dispose via certified chemical waste services .

Advanced Research Questions

Q. How do substituent positions (3,8-methoxy and 6-carboxylate) influence electronic properties and reactivity?

  • Methodological Answer : The electron-donating methoxy groups at positions 3 and 8 increase electron density on the quinoline ring, directing electrophilic substitution to the 5-position. The 6-carboxylate acts as an electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution. Computational studies (DFT, HOMO-LUMO analysis) can quantify these effects, with software like Gaussian or ORCA .

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

  • Methodological Answer : SHELXL refines crystal structures using high-resolution diffraction data. Key steps:

  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<5%) and residual electron density maps .

Q. What strategies enable site-selective functionalization of the quinoline ring for derivative synthesis?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration or halogenation at the 5-position (activated by methoxy groups).
  • Nucleophilic Substitution : Introduce amines or thiols at the 2-position (activated by carboxylate).
  • Cross-Coupling : Suzuki-Miyaura coupling at brominated positions using Pd catalysts .

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